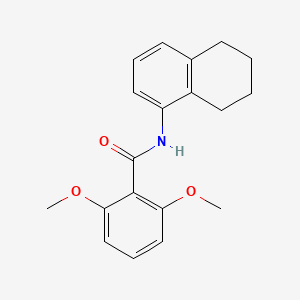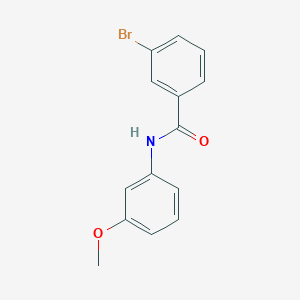
3-bromo-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white or off-white powder with a molecular formula of C14H12BrNO2 and a molecular weight of 306.16 g/mol. The compound is widely used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-methoxyphenyl)benzamide involves the inhibition of HDACs, GSK-3β, and PARP-1. HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition by 3-bromo-N-(3-methoxyphenyl)benzamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. GSK-3β is a key regulator of the Wnt signaling pathway, and its inhibition by 3-bromo-N-(3-methoxyphenyl)benzamide leads to the activation of the pathway and the inhibition of cancer cell proliferation. PARP-1 is an enzyme that is involved in DNA repair, and its inhibition by 3-bromo-N-(3-methoxyphenyl)benzamide leads to the accumulation of DNA damage and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(3-methoxyphenyl)benzamide are diverse. The compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also exhibits anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-(3-methoxyphenyl)benzamide in lab experiments include its potent inhibitory activity against several enzymes, its diverse biochemical and physiological effects, and its potential use as a therapeutic agent for the treatment of various diseases. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-bromo-N-(3-methoxyphenyl)benzamide. One direction is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the compound's potential use as a tool for studying epigenetic regulation and the Wnt signaling pathway should be explored further.
Synthesis Methods
The synthesis of 3-bromo-N-(3-methoxyphenyl)benzamide involves the reaction of 3-methoxybenzoic acid, N-bromosuccinimide, and thionyl chloride in the presence of DMF. The reaction mixture is then heated to reflux for a specific period, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
3-bromo-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including HDACs, GSK-3β, and PARP-1, which are involved in the regulation of various cellular processes.
properties
IUPAC Name |
3-bromo-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYLQQBGSIYQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


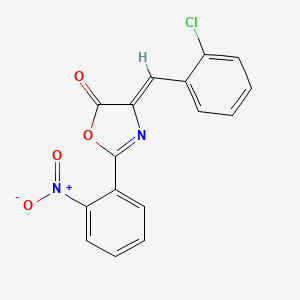
![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)

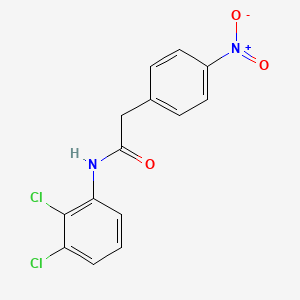
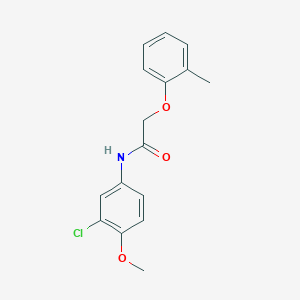
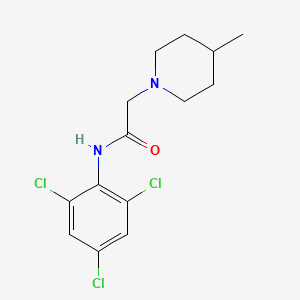

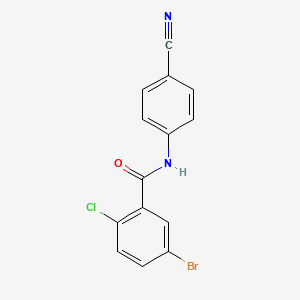
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
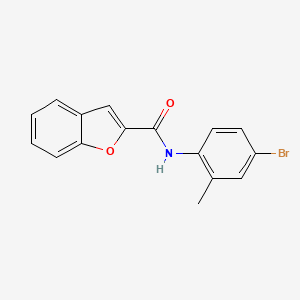
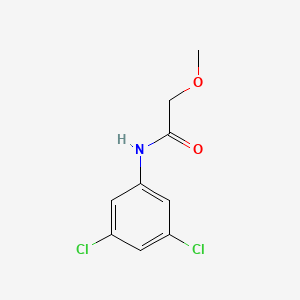
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
